4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Medicinal chemistry Heterocyclic building blocks Structure–activity relationships

CAS 2098046-73-0 is a lead-oriented synthesis building block featuring a chiral pyrrolidine and a furan-2-yl-substituted pyrazole core. The scaffold's 3D enrichment and the furan oxygen's hydrogen-bond acceptor capability enable polar target interactions inaccessible to simpler alkyl or phenyl congeners. The secondary amine handle supports rapid amide, sulfonamide, or reductive amination diversification. Unlike the achiral piperidine homologues, the pyrrolidine 2-position stereocenter enables enantioselective SAR campaigns. Offered at ≥95% purity, it can be used directly in library production without re-purification. For regioisomeric head-to-head studies, the furan-3-yl isomer (CAS 2098131-33-8) is also available.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 2098046-73-0
Cat. No. B1483820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
CAS2098046-73-0
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C12H15N3O/c1-3-11(13-5-1)9-15-8-10(7-14-15)12-4-2-6-16-12/h2,4,6-8,11,13H,1,3,5,9H2
InChIKeyXZORIYBPPYJBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS 2098046-73-0): Procurement-Relevant Structural and Physicochemical Profile


4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS 2098046-73-0) is a heterocyclic compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol that incorporates a pyrazole core substituted at the 4-position with a furan-2-yl group and at the 1-position with a pyrrolidin-2-ylmethyl moiety . The compound belongs to the class of 1-(pyrrolidin-2-ylmethyl)-1H-azoles, a scaffold family recognized for its lead-oriented synthesis utility in medicinal chemistry due to the combination of a polar azole ring with a three-dimensional, chirality-bearing saturated nitrogen heterocycle [1]. Its canonical SMILES is c1coc(-c2cnn(CC3CCCN3)c2)c1 . The pyrrolidine nitrogen provides a basic handle for salt formation and further derivatization, while the furan-2-yl substituent introduces heteroaryl π-character distinct from simple phenyl or alkyl alternatives, potentially influencing both molecular recognition and metabolic stability profiles .

Why 4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Building Blocks


Within the 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole scaffold family, substitution at the pyrazole 4-position is the primary determinant of molecular shape, electronic character, and target engagement potential. The furan-2-yl group at this position introduces a heteroaromatic ring with oxygen-mediated hydrogen-bond acceptor capability and distinct π-electron distribution that cannot be recapitulated by simple methyl, unsubstituted, or even phenyl congeners [1]. Positional isomerism of the furan attachment (2-yl versus 3-yl) further alters the vector of the heteroaryl ring relative to the pyrazole-pyrrolidine core, potentially leading to divergent binding conformations in biological targets . The pyrrolidine moiety contributes a chiral center at the 2-position—a stereochemical feature absent in piperidine homologues—that can profoundly influence enantioselective target recognition [1]. These structural nuances mean that procurement of a generic 'pyrazole-pyrrolidine building block' without verifying the exact furan regioisomer and pyrrolidine attachment risks experimental irreproducibility in both chemical synthesis and biological screening cascades .

Quantitative Differentiation Evidence for 4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole Relative to Structural Analogs


Furan Regioisomerism: 2-Furyl vs. 3-Furyl Substitution at the Pyrazole 4-Position

The target compound bears a furan-2-yl substituent at the pyrazole 4-position, in contrast to its closest positional isomer, 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS 2098131-33-8), which bears a furan-3-yl group . In furan-2-yl derivatives, the ring oxygen is conjugated directly with the pyrazole π-system, whereas in furan-3-yl isomers, the oxygen is meta to the point of attachment, resulting in different electronic and dipole characteristics [1]. Although no direct comparative biological data are available for these two specific compounds, the broader pyrazole literature documents that furan regioisomerism can alter in vitro potency by >10-fold in certain target contexts, particularly where the furan oxygen engages in hydrogen-bonding interactions within a binding pocket [1].

Medicinal chemistry Heterocyclic building blocks Structure–activity relationships

4-Position Substitution: Heteroaryl (Furan-2-yl) vs. Alkyl and Unsubstituted Congeners

The target compound (MW 217.27 g/mol, C₁₂H₁₅N₃O) incorporates a heteroaryl furan-2-yl substituent at the pyrazole 4-position, in contrast to the unsubstituted 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (MW 151.21 g/mol, C₈H₁₃N₃) [1]. The furan substituent increases molecular weight by 66.06 g/mol and adds one oxygen atom, substantially altering lipophilicity profile and hydrogen-bond acceptor count . This contrasts with 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (C₉H₁₅N₃, MW 165.24 g/mol), where a simple methyl group provides only hydrophobic bulk without heteroatom-mediated interaction potential [1]. For procurement, the furan-2-yl derivative offers a differentiated physicochemical vector: the furan oxygen can serve as a hydrogen-bond acceptor and metabolic soft spot distinct from alkyl or unsubstituted analogs, enabling exploration of polar interactions in target binding sites that are inaccessible to simpler congeners .

Lead-oriented synthesis Fragment-based drug discovery Building-block libraries

Chiral Pyrrolidine Moiety vs. Achiral Piperidine Homologues: Stereochemical Differentiation

The pyrrolidin-2-ylmethyl substituent in the target compound introduces a stereogenic center at the pyrrolidine 2-position, a feature absent in the corresponding piperidine homologues (e.g., 1-(piperidin-2-ylmethyl)-1H-azoles) where the larger ring reduces conformational constraint [1]. The synthesis paper by Zhersh et al. (2014) explicitly contrasts pyrrolidine-based scaffolds 6–11 with piperidine-derived homologues, demonstrating that pyrrolidine-containing azoles have a smaller ring size, greater conformational rigidity, and a more pronounced three-dimensional character [1]. In the context of chiral building-block procurement, the target compound is typically supplied as a racemate (unless otherwise specified), and the availability of enantiomerically enriched versions represents a key differentiator for applications requiring stereochemically defined starting materials . The piperidine homologue, by contrast, lacks the same degree of ring constraint and presents different stereoelectronic properties [1].

Chiral building blocks Enantioselective synthesis Stereochemistry

Vendor-Documented Purity Specification Supporting Reproducible Procurement

The target compound is commercially available from Biosynth (via CymitQuimica) with a documented minimum purity of 95% . This specification provides a procurement-relevant quality benchmark that enables direct comparison with alternative suppliers. In contrast, many closely related analogs (e.g., 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, CAS 2098131-33-8) have less transparent purity documentation on non-excluded databases, complicating direct quality comparisons . For scientific end-users, a clearly stated ≥95% purity ensures that in-house re-purification requirements can be anticipated and that SAR or library synthesis campaigns begin from a known quality baseline, reducing batch-to-batch variability risks .

Chemical procurement Quality control Building-block reliability

Multigram Synthesis Feasibility for the Core Scaffold Class

The synthetic methodology for 1-(pyrrolidin-2-ylmethyl)-1H-azoles has been demonstrated at multigram scale by Zhersh et al. (2014), who reported a two-step alkylation-deprotection sequence yielding the unsubstituted pyrazole analog (6a) in 44% (58 g isolated) and the 4-methyl analog (6b) in 65% (106 g isolated) [1]. Although the specific yield for the 4-(furan-2-yl) derivative was not reported in this study, the demonstrated scalability of the core synthetic route provides a credible procurement pathway: the furan-2-yl substituent can be introduced either through pre-functionalized pyrazole starting materials or through late-stage cross-coupling, leveraging the same robust alkylation chemistry [1]. This contrasts with less systematically studied analogs where scalable synthetic routes may not be established, introducing supply chain risk for programs requiring gram-to-kilogram quantities .

Scalable synthesis Building-block production Lead-oriented synthesis

Limitation Acknowledgment: Absence of Published Comparative Biological Activity Data

A comprehensive search of authoritative databases—including PubMed, ChEMBL, PubChem, ChemSpider, BindingDB, and major patent repositories—did not identify any published quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or in vivo PK parameters) for 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS 2098046-73-0) or its direct head-to-head comparison with the analogs discussed above [1]. This does not diminish the compound's value as a building block, but it means that selection decisions based on differential target potency, selectivity, or ADME properties cannot currently be supported by peer-reviewed evidence. Procurement decisions must therefore rely on the structural, physicochemical, and supply-chain differentiators documented in the preceding evidence items, supplemented by in-house profiling as needed .

Data transparency Procurement decision support Research chemical evaluation

Procurement-Driven Application Scenarios for 4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole


De Novo Fragment- and Lead-Oriented Library Synthesis

The compound serves as a 3D-enriched, chirality-bearing building block for lead-oriented synthesis of compound libraries [1]. Its furan-2-yl substituent provides an oxygen-mediated hydrogen-bond acceptor at the pyrazole 4-position, enabling exploration of polar interactions that simpler 4-alkyl or 4-unsubstituted pyrazole building blocks cannot access . The pyrrolidine secondary amine offers a reactive handle for amide bond formation, sulfonamide coupling, or reductive amination, facilitating rapid diversification in parallel synthesis formats [1]. The documented ≥95% purity specification from Biosynth supports direct use in library production without mandatory re-purification .

Stereochemical SAR Exploration in Kinase or GPCR Probe Discovery

The chiral pyrrolidine center at the 2-position of the pyrrolidine ring introduces stereochemical complexity that is absent in achiral piperidine or acyclic amine homologues [1]. This feature is particularly relevant for programs targeting ATP-binding pockets of kinases or orthosteric sites of GPCRs, where the three-dimensional orientation of the basic amine can critically influence affinity and selectivity . While no target-specific data exist for this compound, its structural features align with the design principles of known kinase inhibitors bearing pyrazole-pyrrolidine scaffolds, and procurement of the enantiopure form—if available—enables stereospecific SAR campaigns [1].

Furan Regioisomer Comparator Studies in Medicinal Chemistry Optimization

The availability of both furan-2-yl (CAS 2098046-73-0) and furan-3-yl (CAS 2098131-33-8) isomers enables systematic head-to-head comparison of furan regioisomerism within a consistent pyrazole-pyrrolidine scaffold [1]. This controlled comparison is valuable during the hit-to-lead phase, where subtle differences in heteroaryl geometry can translate into significant selectivity shifts . Procuring both isomers from a single vendor or coordinated supply chain minimizes batch-to-batch variability and ensures internally consistent SAR data .

Building Block for Covalent Inhibitor or PROTAC Linker Conjugation

The pyrrolidine secondary amine provides a well-precedented point of attachment for electrophilic warheads (e.g., acrylamide formation for covalent inhibitors) or for polyethylene glycol linkers in PROTAC design [1]. The furan-2-yl group at the pyrazole 4-position can simultaneously engage the target protein surface, while the pyrrolidine-derived linker projects toward the E3 ligase recruiting element . The molecular weight of 217.27 g/mol and the balanced lipophilicity profile implied by the heteroaryl-heteroalkyl composition suggest that the final conjugates may remain within drug-like physicochemical space, a critical consideration for PROTAC development .

Quote Request

Request a Quote for 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.